7-Amino-4-(trifluoromethyl)coumarin
Overview
Description
7-Amino-4-(trifluoromethyl)coumarin is a fluorescent compound widely used in biochemical and molecular biology research. It is known for its sensitivity in detecting proteinases and other enzymatic activities. The compound has a molecular formula of C10H6F3NO2 and a molecular weight of 229.16 g/mol .
Mechanism of Action
Target of Action
The primary target of 7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, are proteinases . Proteinases are enzymes that break down proteins into their constituent amino acids, playing a crucial role in many biological processes.
Mode of Action
Coumarin 151 interacts with its target proteinases by serving as a fluorescent marker . It is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes . The compound’s excitation and emission wavelengths are 400 and 490 nm, respectively .
Biochemical Pathways
The biochemical pathways affected by Coumarin 151 involve the proteolytic enzymes . These enzymes are responsible for the breakdown of proteins in biological systems. The compound serves as a substrate for these enzymes, allowing for their detection and analysis .
Pharmacokinetics
It is known to be soluble in dmso to 100 mm , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of Coumarin 151’s action is the detection of proteinase activity . When proteinases cleave the compound, it produces a fluorescent signal that can be detected . This allows researchers to monitor the activity of these enzymes in biological samples.
Action Environment
The action of Coumarin 151 is influenced by environmental factors such as pH and temperature. The compound exhibits fluorescence at neutral pH , and its storage temperature is room temperature . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
7-Amino-4-(trifluoromethyl)coumarin is used in the synthesis of substrates for the fluorometric assay of proteolytic enzymes in biological fluids . The compound interacts with these enzymes, leading to the cleavage of the substrate and the release of the fluorescent this compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a fluorescent marker. The compound itself does not directly influence cell function, cell signaling pathways, gene expression, or cellular metabolism. Its fluorescence allows for the detection and monitoring of enzymatic activity within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteolytic enzymes. When these enzymes cleave the substrate, this compound is released, producing fluorescence. This fluorescence can then be detected and measured, providing a readout of the enzymatic activity .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO to 100 mM . Long-term effects on cellular function have not been reported.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Amino-4-(trifluoromethyl)coumarin involves the reaction of 4-(trifluoromethyl)coumarin with aminobenzoic acid or its derivatives. This reaction typically occurs under basic conditions using solvents such as N,N-dimethylformamide or dimethyl sulfoxide[2][2]. The reaction is usually carried out at room temperature or slightly elevated temperatures with thorough stirring to ensure complete reaction[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using crystallization or column chromatography[2][2].
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Nitro-4-(trifluoromethyl)coumarin.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted coumarin derivatives depending on the reagents used.
Scientific Research Applications
7-Amino-4-(trifluoromethyl)coumarin is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in the detection of enzymatic activities, particularly proteinases.
Medicine: Utilized in diagnostic assays to monitor enzyme activities in biological fluids.
Industry: Applied in the synthesis of substrates for fluorometric assays and as a laser dye.
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-methylcoumarin: Similar in structure but with a methyl group instead of a trifluoromethyl group.
7-Hydroxy-4-(trifluoromethyl)coumarin: Contains a hydroxy group instead of an amino group.
3-Aminocoumarin: Lacks the trifluoromethyl group but has an amino group at the 3-position.
Uniqueness
7-Amino-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its fluorescent properties and makes it highly sensitive for detecting enzymatic activities. This makes it particularly valuable in biochemical assays and diagnostic applications .
Properties
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8/h1-4H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNOVHJXQSHGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068862 | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068862 | |
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Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | 7-Amino-4-trifluoromethylcoumarin | |
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CAS No. |
53518-15-3 | |
Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53518-15-3 | |
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Record name | 7-Amino-4-trifluoromethylcoumarin | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518153 | |
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Record name | Coumarin 151 | |
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Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
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Record name | 2H-1-Benzopyran-2-one, 7-amino-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-(trifluoromethyl)-2-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.255 | |
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Record name | 7-Amino-4-(trifluoromethyl)coumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5QQ8K4F5Q | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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